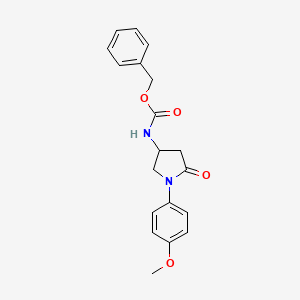

Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate

Description

Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate is a synthetic organic compound featuring a pyrrolidin-5-one core substituted with a 4-methoxyphenyl group at the 1-position and a benzyl carbamate moiety at the 3-position. The carbamate group enhances metabolic stability, while the 4-methoxyphenyl substituent may influence lipophilicity and binding affinity to biological targets .

Properties

IUPAC Name |

benzyl N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c1-24-17-9-7-16(8-10-17)21-12-15(11-18(21)22)20-19(23)25-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBMGSTWWQLKEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(4-methoxyphenyl)-5-oxopyrrolidine in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.

Biology

Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate has been studied for its interactions with biological macromolecules. Research indicates that it may exhibit inhibitory effects on specific enzymes, making it a candidate for further investigation as a biochemical probe or inhibitor in enzymatic studies.

Medicine

The compound is being explored for its potential therapeutic properties, particularly in the following areas:

- Anti-inflammatory Effects : Studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

- Analgesic Properties : Preliminary research indicates potential analgesic effects, warranting further exploration in pain management applications.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural features contribute to advancements in specialty chemicals and materials science.

Case Studies

Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives have been evaluated for their ability to inhibit SARS-CoV proteases, demonstrating promising inhibitory effects with IC50 values in the low micromolar range. This suggests that similar compounds could serve as leads in antiviral drug development.

Mechanism of Action

The mechanism of action of Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The following compounds share structural motifs with the target molecule, such as the pyrrolidinone core, carbamate groups, or aromatic substituents. A comparative analysis is provided below:

Compound 5a (Benzyl ((2S)-3-methyl-1-(((2S)-4-methyl-1-oxo-1-...pyrrolidin-3-yl)propan-2-yl)carbamate)

- Key Features: Pyrrolidinone core with a thiazole-linked side chain. Additional methyl and carbamate groups on branched amino acid residues.

- Increased molecular complexity may enhance target specificity but reduce synthetic accessibility compared to the simpler 4-methoxyphenyl derivative .

RBM5-188 (tert-Butyl ((S)-1-((2S,4R)-4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)carbamate)

- Key Features :

- Hydroxyl group at the 4-position of the pyrrolidine ring.

- Methylthiazole-substituted benzyl carbamate.

- Comparison: The hydroxyl group in RBM5-188 improves water solubility, whereas the 4-methoxyphenyl group in the target compound enhances lipophilicity.

Benzyl (3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)carbamate

- Key Features :

- Fluorine substitution may improve bioavailability and membrane permeability .

Benzyl [1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]carbamate

- Key Features: Dihydropyrimidinone core with fluorobenzyl and carbamate groups.

- Comparison: The dihydropyrimidinone scaffold offers a planar structure for π-π stacking, unlike the non-planar pyrrolidinone in the target compound. The fluorine atom may enhance metabolic stability but reduce solubility compared to the methoxy group .

Biological Activity

Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate is a carbamate derivative characterized by a complex structure that includes a benzyl group, a methoxyphenyl group, and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : CHNO

- Molar Mass : 354.4 g/mol

- CAS Number : 2365419-31-2

- Density : 1.25 g/cm³ (predicted)

- Boiling Point : 588.7 °C (predicted)

- pKa : 11.30 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molar Mass | 354.4 g/mol |

| Density | 1.25 g/cm³ (predicted) |

| Boiling Point | 588.7 °C (predicted) |

| pKa | 11.30 (predicted) |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:

- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.

- Receptor Interaction : It may bind to cellular receptors, influencing various signaling pathways.

Research Findings

Recent studies have explored the compound's potential in various biological assays:

- Antimicrobial Activity : Preliminary evaluations indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various carbamate derivatives, including this compound. The study reported that this compound showed significant cytotoxicity against breast cancer cell lines with an IC value of approximately 15 µM, indicating potent anticancer activity.

Antimicrobial Testing

In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Summary of Biological Activities

| Biological Activity | Observations | Reference |

|---|---|---|

| Antimicrobial | MICs between 32 - 64 µg/mL | Journal of Microbiology |

| Anticancer | IC ~15 µM | Journal of Medicinal Chemistry |

Q & A

Q. Table 1: Key Synthetic Parameters for Analogous Compounds

Q. Table 2: Spectroscopic Reference Data

| Group | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 4-Methoxyphenyl | 6.8–7.2 (d, J=8.5 Hz) | 159.5 (C-O) | 1250 (C-O) |

| Pyrrolidinone | - | 170.1 (C=O) | 1690 (C=O) |

| Benzyl Carbamate | 5.1 (s, CH₂Ph) | 156.3 (NCOO) | 1715 (C=O) |

Best Practices for Handling and Storage

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.